N,n-diisopropylamine hydrobromide

Description

Chemical Identity and Significance within Advanced Materials and Organic Synthesis Research

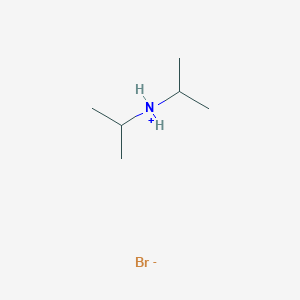

N,N-Diisopropylammonium bromide, also known as diisopropylammonium bromide (DIPAB), is an organic salt with the chemical formula C6H16BrN. nih.govgreatcellsolarmaterials.com It is the hydrobromide salt of diisopropylamine (B44863). nih.gov The compound is notable for its molecular structure, which consists of a central nitrogen atom bonded to two isopropyl groups and two hydrogen atoms, forming a diisopropylammonium cation, and a bromide anion. nih.gov This structure gives rise to its significant properties, particularly in the field of advanced materials.

The primary significance of N,N-diisopropylammonium bromide in materials science lies in its remarkable ferroelectric properties. researchgate.netnih.gov Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, making them crucial components in a wide range of electronic devices. DIPAB has garnered attention as a molecular alternative to traditional inorganic perovskite ferroelectrics like barium titanate (BTO). nih.gov

In the realm of organic synthesis, while the parent amine, diisopropylamine, is widely used as a sterically hindered base to form reagents like lithium diisopropylamide (LDA), wikipedia.org N,N-diisopropylammonium bromide itself serves as a precursor and a building block in various chemical transformations. wikipedia.org Its utility is often associated with the introduction of the diisopropylammonium cation or as a source of bromide ions in specific synthetic protocols.

Table 1: Chemical Identity of N,N-Diisopropylammonium Bromide

| Property | Value |

| IUPAC Name | di(propan-2-yl)azanium;bromide nih.gov |

| Synonyms | N,n-diisopropylamine hydrobromide, diisopropylammonium bromide nih.gov |

| Molecular Formula | C6H16BrN nih.govgreatcellsolarmaterials.com |

| Molecular Weight | 182.10 g/mol nih.govchemeo.com |

| CAS Number | 30321-74-5 greatcellsolarmaterials.comsigmaaldrich.com |

| InChI Key | KIJXMUOJNZXYHU-UHFFFAOYSA-N nih.gov |

| SMILES | CC(C)[NH2+]C(C)C.[Br-] nih.gov |

Overview of Academic Research Trajectories and Key Discoveries

Academic research on N,N-diisopropylammonium bromide has followed a trajectory from fundamental characterization to the exploration of its advanced functional properties. A pivotal discovery that significantly propelled research interest was the identification of its high-temperature molecular ferroelectricity. nih.gov

A landmark study published in Science in 2013 reported that diisopropylammonium bromide (DIPAB) exhibits a spontaneous polarization of 23 microcoulombs per square centimeter (µC/cm²), a value comparable to that of the widely used inorganic ferroelectric barium titanate. nih.gov This finding was groundbreaking because it demonstrated that a simple, solution-processable molecular crystal could possess ferroelectric properties competitive with established inorganic materials. nih.gov

Subsequent research has focused on several key areas:

Crystal Growth and Polymorphism: Researchers have investigated methods to grow large, high-quality single crystals of DIPAB. researchgate.net These studies have revealed that DIPAB can crystallize in different polymorphic forms, including a non-polar orthorhombic phase and a ferroelectric monoclinic phase, with the transition between them being a subject of intense study. researchgate.net

Thin Film Fabrication: Efforts have been made to fabricate thin films of DIPAB using techniques like spin-coating. researchgate.net The ability to create high-quality thin films is crucial for integrating this material into electronic devices.

Doping and Composite Materials: Studies have explored the effects of doping DIPAB with other materials to tune its dielectric and ferroelectric properties. researchgate.net For instance, doping with poly(vinylidene difluoride) (PVDF) has been shown to create nanofibers with enhanced electro-active phases. researchgate.net

Theoretical and Computational Studies: Density functional theory (DFT) calculations have been employed to understand the electronic structure, vibrational modes, and the origin of the large dielectric constant observed in DIPAB crystals. researchgate.netresearchgate.net These computational studies complement experimental findings and provide deeper insights into the material's properties.

These research trajectories underscore the scientific community's concerted effort to understand and harness the potential of N,N-diisopropylammonium bromide as a next-generation functional material.

Structure

3D Structure of Parent

Properties

IUPAC Name |

di(propan-2-yl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJXMUOJNZXYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[NH2+]C(C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Formation Mechanisms of N,n Diisopropylammonium Bromide

Direct Synthesis Methodologies

The most straightforward approach to producing N,N-diisopropylammonium bromide involves the direct reaction of its constituent precursors.

Reaction of Diisopropylamine (B44863) with Hydrobromic Acid

The primary method for the synthesis of N,N-diisopropylammonium bromide is the acid-base reaction between diisopropylamine and hydrobromic acid. taylorandfrancis.comwikipedia.org This reaction results in the protonation of the nitrogen atom of the diisopropylamine by the hydrobromic acid, forming the diisopropylammonium cation and the bromide anion.

For optimal yield and purity, the reaction is typically carried out using a 1:1 molar ratio of diisopropylamine to hydrobromic acid. taylorandfrancis.com A common procedure involves using a 48% aqueous solution of hydrobromic acid. taylorandfrancis.com The reaction is generally performed at room temperature. The steric hindrance provided by the two isopropyl groups on the nitrogen atom in diisopropylamine makes it a selective nucleophile. wikipedia.org

Table 1: Reactant Properties

| Compound | Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Diisopropylamine | C₆H₁₅N | 101.19 | Colorless liquid, ammonia-like odor, secondary amine. wikipedia.orgnih.gov |

| Hydrobromic Acid | HBr | 80.91 | Strong acid, typically used as an aqueous solution. benchchem.com |

Following the initial reaction, the resulting N,N-diisopropylammonium bromide can be isolated and purified through recrystallization. A common solvent for this process is methyl alcohol. taylorandfrancis.com The crude product is dissolved in the hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals. This process effectively removes impurities, yielding a crystalline product with crystallite sizes that can reach 2–3 mm. taylorandfrancis.com Other purification methods for the parent amine, diisopropylamine, include distillation from potassium hydroxide or drying over sodium wire. wikipedia.org

N,N-Diisopropylammonium Bromide as a Reaction Intermediate or Byproduct

Beyond its direct synthesis, N,N-diisopropylammonium bromide can also be formed as an intermediate or a byproduct in various organic reactions.

Formation in Aminosilane Synthesis Processes

In the synthesis of certain aminosilanes, N,N-diisopropylammonium salts can be produced as byproducts. For instance, when synthesizing diisopropylamino-pentachlorodisilane by reacting hexachlorodisilane with diisopropylamine, diisopropylamine hydrochloride is formed as a byproduct. google.com While this example specifies the hydrochloride salt, the analogous formation of the hydrobromide salt would occur if a source of bromide ions were present in the reaction mixture.

Role in N-Alkylation Reactions Employing Amine Hydrobromide Salts

N,N-diisopropylammonium bromide can be generated during N-alkylation reactions. For example, the alkylation of isopropylamine with isopropyl bromide in isopropanol leads to the formation of diisopropylammonium bromide as a solid product. sciencemadness.org In this reaction, refluxing for an extended period can lead to the crystallization of the product directly from the hot solution. sciencemadness.org This demonstrates a scenario where the desired product of an alkylation reaction is the ammonium (B1175870) salt itself.

Furthermore, the use of amine hydrobromide salts is a strategy in selective N-alkylation of primary amines. rsc.org In these reactions, the primary amine is selectively deprotonated to react with an alkyl bromide, while the newly formed secondary amine remains protonated as a hydrobromide salt, preventing further alkylation. rsc.org If diisopropylamine were the secondary amine formed, it would exist as N,N-diisopropylammonium bromide in the reaction mixture.

Contextual Formation during the Preparation of N,N-Diisopropylethylamine

N,N-Diisopropylammonium bromide, also known as diisopropylamine hydrobromide, is not typically a target compound for direct synthesis but rather a common byproduct formed under specific conditions, particularly during the synthesis of the sterically hindered base, N,N-diisopropylethylamine (DIPEA or Hünig's base). wikipedia.orgwikipedia.orgnih.gov Its formation is intrinsically linked to the choice of reagents used for the ethylation of diisopropylamine.

The synthesis of N,N-diisopropylethylamine is frequently achieved by the alkylation of diisopropylamine. wikipedia.org When an ethyl halide, such as ethyl bromide, is used as the ethylating agent, the formation of N,N-diisopropylammonium bromide can occur as a competing side reaction.

The primary reaction for the synthesis of DIPEA involves the nucleophilic attack of the secondary amine, diisopropylamine, on the ethyl bromide. This SN2 reaction yields the desired tertiary amine, N,N-diisopropylethylamine, and generates hydrogen bromide (HBr) as a byproduct.

Main Reaction: Synthesis of N,N-Diisopropylethylamine (CH3)2CH)2NH + CH3CH2Br → ((CH3)2CH)2NCH2CH3 + HBr

However, diisopropylamine is a base. wikipedia.org If it is present in the reaction mixture, it can react with the hydrogen bromide generated during the alkylation. This is a classic acid-base neutralization reaction where the basic nitrogen atom of diisopropylamine accepts a proton from the acidic hydrogen bromide. This reaction leads to the formation of the salt, N,N-diisopropylammonium bromide.

Side Reaction: Formation of N,N-Diisopropylammonium Bromide ((CH3)2CH)2NH + HBr → [((CH3)2CH)2NH2]+Br-

The extent to which this side reaction occurs depends on the reaction conditions, such as the stoichiometry of the reactants. If an excess of diisopropylamine is used relative to the ethyl bromide, or if the HBr byproduct is not effectively neutralized by an added scavenger base, the formation of the hydrobromide salt is more likely. In many industrial preparations, an additional, inexpensive base (like sodium hydroxide or potassium carbonate) is added to the reaction mixture specifically to neutralize the HBr as it is formed, thereby maximizing the yield of the desired tertiary amine product and minimizing the formation of the ammonium salt byproduct. google.comgoogle.com

The table below summarizes the key species involved in this process.

| Role in Reaction | Compound Name | Chemical Formula |

| Starting Material | Diisopropylamine | ((CH3)2CH)2NH |

| Alkylating Agent | Ethyl Bromide | CH3CH2Br |

| Desired Product | N,N-Diisopropylethylamine (DIPEA) | ((CH3)2CH)2NCH2CH3 |

| Acid Byproduct | Hydrogen Bromide | HBr |

| Salt Byproduct | N,N-Diisopropylammonium Bromide | [((CH3)2CH)2NH2]+Br- |

Advanced Structural Characterization and Crystallography of N,n Diisopropylammonium Bromide

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is a powerful analytical method that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. fiveable.meyoutube.com This technique has been instrumental in elucidating the detailed structural features of N,N-diisopropylammonium bromide.

Elucidation of Molecular Conformation and Crystal Packing

Through SCXRD, the precise conformation of the N,N-diisopropylammonium cation and the arrangement of ions within the crystal lattice have been determined. The diisopropylammonium cation consists of a central nitrogen atom bonded to two isopropyl groups and two hydrogen atoms. The bromide anion is situated in proximity to the ammonium (B1175870) group.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

A key feature of the crystal structure of N,N-diisopropylammonium bromide is the presence of an extensive network of hydrogen bonds. researchgate.net The hydrogen atoms attached to the positively charged nitrogen atom of the diisopropylammonium cation form hydrogen bonds with the negatively charged bromide anions. These N-H···Br interactions are a significant force in the crystal, influencing the orientation of the ions and contributing to the stability of the crystal lattice. The geometry and strength of these hydrogen bonds are critical in determining the ferroelectric properties of the material, as they are linked to the ordering of the electric dipoles within the crystal.

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used for identifying crystalline phases and analyzing the structural characteristics of polycrystalline materials. wikipedia.org In PXRD, a powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern serves as a fingerprint for the specific crystalline phase. rsc.org For N,N-diisopropylammonium bromide, PXRD is essential for confirming the phase purity of a synthesized sample and for studying phase transitions that may occur under different conditions, such as changes in temperature. The diffraction pattern provides information about the unit cell parameters, which can be compared to data from single crystal studies to verify the crystal structure.

Polymorphism and Diverse Crystal Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. N,N-diisopropylammonium bromide exhibits polymorphism, with different crystalline phases being stable under various conditions. These polymorphs can possess distinct physical properties, even though they have the same chemical composition.

Orthorhombic Phases and Their Structural Attributes

At higher temperatures, N,N-diisopropylammonium bromide is known to exist in a paraelectric orthorhombic phase. In this phase, the diisopropylammonium cations exhibit dynamic disorder, meaning they are not fixed in a single orientation. This disorder is related to the thermal energy overcoming the energy barriers for reorientation. The orthorhombic structure is centrosymmetric, which is consistent with the absence of a net spontaneous polarization in the paraelectric state.

Monoclinic Phases (I and II) and Their Distinctive Features

Upon cooling, N,N-diisopropylammonium bromide undergoes a phase transition to a ferroelectric monoclinic phase. nih.gov Research has identified at least two monoclinic phases, often designated as Monoclinic I and Monoclinic II.

The primary ferroelectric phase at room temperature is a monoclinic structure belonging to the space group P2₁. ku.ac.ae This phase is characterized by an ordering of the diisopropylammonium cations, which leads to a net electric dipole moment and the observed spontaneous polarization of approximately 23 µC/cm². nih.govunl.edu The ordering of the cations is driven by the cooperative interactions of the hydrogen bonds.

Detailed crystallographic data for one of the monoclinic phases of N,N-diisopropylammonium bromide is provided in the table below. nih.gov

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 7.7989 |

| b (Å) | 8.0660 |

| c (Å) | 7.8631 |

| α (°) | 90.00 |

| β (°) | 116.336 |

| γ (°) | 90.00 |

| Z | 2 |

Table 1: Crystallographic data for a monoclinic phase of N,N-diisopropylammonium bromide. nih.gov

Spectroscopic Probes of Molecular Structure and Dynamics in N,n Diisopropylammonium Bromide

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides a window into the bonding and structural arrangement of molecules within the crystal lattice. By analyzing the interaction of light with the material, specific vibrational modes can be identified, offering a fingerprint of the compound's structure and the intermolecular forces at play.

Infrared (IR) Spectroscopy.

Infrared spectroscopy, which measures the absorption of infrared radiation by a material, is a complementary technique to Raman spectroscopy.

However, just as with Raman spectroscopy, the differences between the polymorphic forms are expected to be more pronounced in the far-infrared or low-frequency region, where lattice vibrations are observed. The characterization of these absorption bands across the different phases provides crucial information for identifying and distinguishing the polymorphs. Analysis of the FT-IR spectra can also indicate the presence of disorder within the crystal, which may manifest as broadened spectral features. researchgate.net

A representative table of IR absorption bands for N,N-diisopropylammonium bromide is presented below.

| Wavenumber (cm⁻¹) | Assignment | Phase(s) |

| ~3150 | N-H stretching | Orthorhombic, Monoclinic-II |

| ~2980 | C-H stretching | Orthorhombic, Monoclinic-II |

| ~1460 | CH₃ bending | Orthorhombic, Monoclinic-II |

| ~1150 | C-N stretching | Orthorhombic, Monoclinic-II |

| Below 200 | Lattice Modes | Phase-dependent |

Note: The absorption bands in the intramolecular region are largely consistent across the orthorhombic and monoclinic-II phases. Significant differences are expected in the low-frequency lattice mode region.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of nuclei in a molecule. For N,N-diisopropylammonium bromide, NMR studies in both solution and solid states offer complementary insights into its molecular behavior.

In solution, high-resolution NMR provides data on the average molecular structure and conformation due to rapid tumbling. In the solid state, NMR probes the fixed arrangement of molecules in the crystal lattice and their dynamic processes, such as reorientations and phase transitions.

Solution-State NMR

In solution, the N,N-diisopropylammonium cation exhibits characteristic ¹H and ¹³C NMR spectra. Due to rapid molecular motion, chemically equivalent nuclei produce single, averaged signals. The chemical shifts (δ) and spin-spin coupling constants (J) are key parameters obtained from these spectra.

¹H NMR Spectrum: The ¹H NMR spectrum is characterized by two main signals: a multiplet for the methine (CH) protons and a doublet for the methyl (CH₃) protons. The methine proton is coupled to the six equivalent methyl protons and the N-H proton, resulting in a complex multiplet. The methyl protons are coupled to the adjacent methine proton, appearing as a doublet.

¹³C NMR Spectrum: The ¹³C NMR spectrum is simpler, showing two distinct signals corresponding to the methine (CH) and methyl (CH₃) carbons.

Below are interactive data tables with representative ¹H and ¹³C NMR data for the diisopropylammonium cation in solution, based on values reported for diisopropylammonium sulfate (B86663) in MeOD. rsc.org

Interactive Data Table: Representative ¹H NMR Data for the Diisopropylammonium Cation in Solution

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH | ~3.4-3.5 | Multiplet | - |

| CH₃ | ~1.4 | Doublet | ~6.5 |

| NH₂⁺ | Variable | Broad Singlet | - |

Interactive Data Table: Representative ¹³C NMR Data for the Diisopropylammonium Cation in Solution

| Carbon | Chemical Shift (δ, ppm) |

| CH | ~50-52 |

| CH₃ | ~18-20 |

Solid-State NMR

Solid-state NMR (ssNMR) spectroscopy is particularly insightful for studying the structural and dynamic properties of N,N-diisopropylammonium bromide (DIPAB), especially given its nature as a molecular crystal with ferroelectric properties. nih.govnih.gov Cross-polarization magic-angle spinning (CP/MAS) is a common technique used for such studies.

Research on DIPAB and its chloride analog (DIPAC) has revealed significant changes in the ¹³C NMR spectra that correlate with its temperature-dependent phase transitions. nih.gov DIPAB undergoes a reconstructive phase transition from an orthorhombic structure to a monoclinic ferroelectric phase (P2₁). nih.gov

In the ferroelectric phase, the ¹³C CP/MAS NMR spectrum shows a distinct splitting of signals due to the lower symmetry of the crystal structure. The two isopropyl groups, which might be equivalent in solution, can become non-equivalent in the solid state. This leads to:

Four separate resonance lines for the methyl (CH₃) groups.

Two distinct resonance lines for the methine (CH) groups. nih.gov

As the temperature increases towards the Curie temperature (the temperature at which the material transitions from the ferroelectric to the paraelectric phase), these distinct lines begin to broaden and move closer together. This coalescence of signals indicates the onset of dynamic processes, such as molecular motion, that average the different chemical environments on the NMR timescale. nih.gov

Above the phase transition temperature, in the paraelectric phase, the increased symmetry and molecular motion lead to a simpler spectrum, with a reduction in the number of distinct signals. nih.gov The analysis of the spectral evolution in the paraelectric phase suggests that the molecular motion involves the diisopropylammonium cation moving in a way that one CH group lies in a reflection plane, while the other approaches it with increasing temperature. nih.gov

The study of proton spin-lattice relaxation (T₁) in similar diisopropylammonium salts has shown that molecular motions, such as the reorientation of the methyl groups and the tumbling of the entire diisopropylammonium ion, are key dynamic processes. nih.gov These motions are significantly affected by phase transitions, often showing a discontinuous change in relaxation behavior at the transition temperature. nih.gov

Interactive Data Table: Qualitative ¹³C Solid-State NMR Findings for N,N-Diisopropylammonium Bromide

| Phase | Spectral Features for CH₃ Groups | Spectral Features for CH Groups | Inferred Molecular Dynamics |

| Ferroelectric (Monoclinic, P2₁) | Four distinct resonance lines | Two distinct resonance lines | Lower symmetry, fixed or slow molecular motion |

| Paraelectric | Coalescence into fewer lines | Coalescence into fewer lines | Higher symmetry, increased molecular motion (e.g., tumbling) |

Ferroelectric Properties and Phase Transition Phenomena in N,n Diisopropylammonium Bromide

Discovery and Characterization of Organic Ferroelectricity

DIPAB is a molecular crystal that can be processed from an aqueous solution and demonstrates notable ferroelectric properties. nih.gov It is considered a promising alternative to conventional inorganic ferroelectrics due to its straightforward and environmentally friendly processing, light weight, and mechanical flexibility. nih.gov

Key ferroelectric properties of DIPAB include a spontaneous polarization of 23 μC/cm², which is comparable to the well-known inorganic ferroelectric material barium titanate (BTO). nih.gov Furthermore, it exhibits a high Curie temperature of 426 K, a large dielectric constant, and low dielectric loss. nih.gov These characteristics make it a viable candidate for applications in sensing, data storage, and molecular electronics. nih.gov

Table 1: Comparison of Ferroelectric Properties

| Property | N,N-Diisopropylammonium Bromide (DIPAB) | Barium Titanate (BTO) |

|---|---|---|

| Spontaneous Polarization (Ps) | 23 μC/cm² | ~25 μC/cm² |

| Curie Temperature (Tc) | 426 K | ~403 K |

Mechanisms Underlying Room-Temperature Ferroelectric Behavior

The room-temperature ferroelectric behavior of DIPAB is attributed to its specific crystal structure. At room temperature, DIPAB can crystallize in either a non-polar orthorhombic (P212121) structure or a ferroelectric monoclinic (P21) structure, depending on the synthesis conditions. nih.gov The ferroelectric properties arise from the alignment of electric dipoles within the monoclinic crystal structure. This alignment can be switched by an external electric field, a defining characteristic of ferroelectric materials. The stability of these domains, even at the nanoscale, has been confirmed through techniques like piezoresponse force microscopy (PFM). bohrium.com

Investigation of Phase Transition Mechanisms

DIPAB undergoes distinct phase transitions at elevated temperatures. The non-polar orthorhombic phase transforms into the ferroelectric monoclinic-II (m-II) phase at approximately 421 K in an irreversible process. nih.gov Subsequently, at a higher temperature of 426 K, this ferroelectric phase reversibly transitions into a disordered, paraelectric monoclinic-I (P21/m) structure. nih.gov

Reorientational Dynamics of Ionic Components During Transitions

The phase transitions in DIPAB involve significant changes in the orientation and dynamics of its constituent ions, the diisopropylammonium cations and bromide anions. These reorientational dynamics are a key factor in the shift between the non-polar, ferroelectric, and paraelectric states. The ordering and disordering of the diisopropylammonium cations are particularly crucial to the emergence and disappearance of spontaneous polarization during these transitions.

Lattice Dynamics and Structural Changes Associated with Phase Transitions

The transitions between the different phases of DIPAB are accompanied by distinct changes in the crystal lattice. The initial transition from the orthorhombic to the monoclinic structure involves a significant rearrangement of the crystal packing. nih.gov The subsequent transition to the paraelectric phase at a higher temperature is characterized by increased thermal motion and disorder within the crystal lattice, leading to the loss of spontaneous polarization. nih.gov Vibrational spectroscopy studies, such as Raman and IR spectroscopy, have shown that while the intramolecular vibrations remain largely unchanged between the different phases, the low-wavenumber region, which is sensitive to the molecular environment and lattice vibrations, shows clear differences. nih.gov

Dielectric Spectroscopy and Nonlinear Dielectric Properties

Dielectric spectroscopy is a powerful tool for characterizing the ferroelectric and phase transition properties of materials. For DIPAB, temperature-dependent dielectric constant measurements clearly indicate a ferroelectric to paraelectric phase transition at its Curie temperature of approximately 426 K. nih.govresearchgate.net The material exhibits a large dielectric constant, which is a characteristic feature of ferroelectric materials near their phase transition temperature. nih.gov Studies on DIPAB embedded in porous glass have shown a shift in the phase transition temperature, indicating that the dielectric properties can be influenced by the material's physical form and environment. researchgate.net

Thermal Analysis for Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to investigate the phase transitions in DIPAB. DSC measurements can detect the heat flow associated with phase transitions, providing information about the transition temperatures and the nature of the transitions (e.g., first-order or second-order). For DIPAB, DSC analysis has been used to identify the two key phase transitions: the irreversible transition from the non-polar orthorhombic phase to the ferroelectric monoclinic phase, and the reversible transition from the ferroelectric to the paraelectric phase. researchgate.net

Table 2: Phase Transition Data for N,N-Diisopropylammonium Bromide

| Transition | Temperature | Nature of Transition |

|---|---|---|

| Orthorhombic (P212121) to Monoclinic-II (P21) | ~421 K | Irreversible |

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to characterize the phase transitions of materials by measuring the difference in heat flow required to increase the temperature of a sample and a reference. In the study of N,N-diisopropylammonium bromide (also known as diisopropylammonium bromide or DIPAB), DSC investigations have been instrumental in identifying and characterizing its ferroelectric phase transitions.

Research has revealed that N,N-diisopropylammonium bromide undergoes two distinct phase transitions upon heating. researchgate.net Initially, at a temperature of 417 K, the compound experiences an irreversible phase transition. researchgate.net In this transition, the crystal structure changes from a nonpolar orthorhombic phase (space group P2₁2₁2₁) to a ferroelectric monoclinic phase (space group P2₁). researchgate.net

Subsequently, as the temperature is further increased, a second, reversible phase transition occurs at approximately 425–426 K. researchgate.net This transition is from the ferroelectric monoclinic phase (P2₁) to a paraelectric monoclinic phase (space group P2₁/m). researchgate.net This upper transition temperature is recognized as the Curie temperature (Tc) of the material, above which it loses its spontaneous polarization and ferroelectric properties. The mechanism underlying this ferroelectric-paraelectric transition is attributed to the order-disorder behavior of the diisopropylammonium cations within the crystal lattice. researchgate.net

The following table summarizes the key findings from DSC investigations of N,N-diisopropylammonium bromide:

| Phase Transition | Transition Temperature (K) | Crystal System Change | Nature of Transition | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Orthorhombic to Ferroelectric Monoclinic | 417 | P2₁2₁2₁ → P2₁ | Irreversible | Data not available | Data not available |

| Ferroelectric Monoclinic to Paraelectric Monoclinic | 425–426 | P2₁ → P2₁/m | Reversible (Curie Temperature) | Data not available | Data not available |

Computational Chemistry and Theoretical Insights into N,n Diisopropylammonium Bromide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the electronic structure and bonding characteristics of N,N-diisopropylammonium bromide. nih.gov DFT provides a computationally efficient yet accurate method for investigating the electron density and, from it, all the ground-state properties of a system. nih.gov

The theoretical approach aims to predict and rank the energetic stability of different crystal structures, confirming that the calculated energy minima correspond to experimentally observed X-ray diffraction structures. researchgate.net For DIPAB, isolated molecule calculations are in good agreement with intramolecular vibrations, indicating that the intermolecular interactions in both the orthorhombic and monoclinic-II phases are relatively weak. researchgate.net

Table 1: Computational Methods and Software Used in DIPAB Studies

| Computational Method | Software Package | Application | Reference |

| Density Functional Theory (DFT) | Gaussian 09 | Isolated molecule calculations for mode assignments. | researchgate.net |

| Density Functional Theory (DFT) | CASTEP | Solid-state calculations to explain external vibrational modes. | researchgate.net |

| Density Functional Theory (DFT) | VASP | Calculation of elastic, piezoelectric, and dielectric tensors. | researchgate.net |

Computational Modeling and Prediction of Spectroscopic Data and Vibrational Modes

Computational modeling plays a crucial role in the assignment and interpretation of the spectroscopic data of N,N-diisopropylammonium bromide. By simulating the vibrational modes, researchers can gain a deeper understanding of the molecular motions associated with the observed spectral peaks in infrared (IR) and Raman spectroscopy. researchgate.net

A combined experimental and computational approach has proven to be highly effective. researchgate.net For DIPAB, factor group analysis of the orthorhombic and monoclinic-II structures, based on reported structural information, has been used to determine the phonon irreducible representations. researchgate.net While the intramolecular vibrational spectra (200–3500 cm⁻¹) of the two phases are nearly identical, indicating weak intermolecular forces, the low-wavenumber region (10–150 cm⁻¹) of the Raman spectra shows distinct differences, highlighting its sensitivity to the molecular environment. researchgate.net

First-principles calculations using both isolated molecule (Gaussian 09) and solid-state (CASTEP) approaches have been successfully employed to analyze the vibrational frequencies. researchgate.net The isolated molecule calculations are particularly useful for assigning intramolecular vibrations, while the solid-state calculations are essential for understanding the external modes of the crystal lattice. researchgate.net This dual approach allows for a comprehensive and unambiguous assignment of the vibrational modes. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for DIPAB

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |

| N-H Stretch | ~3100 | Data not available in snippets | Stretching of the N-H bond | researchgate.net |

| C-H Stretch | ~2900-3000 | Data not available in snippets | Stretching of the C-H bonds in the isopropyl groups | researchgate.net |

| Lattice Modes | 10-150 | Data not available in snippets | External modes sensitive to crystal packing | researchgate.net |

Theoretical Studies of Phase Transition Energetics and Dynamics

N,N-diisopropylammonium bromide is known for its interesting phase transition behavior, which has been investigated through theoretical studies. researchgate.net At room temperature, DIPAB can crystallize in either a non-polar orthorhombic (P2₁2₁2₁) structure or a monoclinic (P2₁) structure depending on the synthesis conditions. researchgate.net

Theoretical investigations complement experimental findings, such as Raman spectroscopy and X-ray diffraction, which have been used to study these transitions under varying temperature and pressure. researchgate.net The orthorhombic phase undergoes an irreversible transformation to the ferroelectric monoclinic-II (m-II) phase at approximately 421 K. researchgate.net A further, reversible transition occurs at a slightly higher temperature of 426 K to a disordered, paraelectric monoclinic-I (P2₁/m) structure. researchgate.net The mechanism of the paraelectric-ferroelectric transition is attributed to the 'order-disorder' behavior of the diisopropylammonium cations. researchgate.net

Theoretical calculations can help elucidate the energetic barriers and pathways of these phase transitions. By calculating the relative enthalpies of different phases under various conditions, researchers can predict the transition pressures and temperatures. sci-hub.se While specific energetic data for DIPAB's phase transitions from theoretical calculations are not detailed in the provided snippets, the methodology is well-established for similar ammonium (B1175870) bromide compounds. sci-hub.se

Table 3: Phase Transition Properties of N,N-Diisopropylammonium Bromide

| Phase Transition | Transition Temperature (K) | Initial Phase | Final Phase | Characteristics | Reference |

| Irreversible | ~421 | Orthorhombic (P2₁2₁2₁) | Monoclinic-II (P2₁) | Non-polar to ferroelectric | researchgate.net |

| Reversible | 426 | Monoclinic-II (P2₁) | Monoclinic-I (P2₁/m) | Ferroelectric to paraelectric | researchgate.net |

Molecular Simulations of Ionic Interactions and Crystal Lattice Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the ionic interactions and the stability of the crystal lattice in materials like N,N-diisopropylammonium bromide. nih.govucl.ac.uk MD simulations model the movement of atoms and molecules over time, providing insights into the structural and dynamical properties of the system. ucl.ac.uk

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. ucl.ac.uk By running simulations at different temperatures and pressures, researchers can investigate the stability of the crystal lattice and the nature of the interactions between the diisopropylammonium cations and the bromide anions. nih.govucl.ac.uk

Advanced Applications and Functional Materials Development Based on N,n Diisopropylammonium Bromide

Utilization in Next-Generation Organic Ferroelectric Materials

N,N-diisopropylammonium bromide (DIPAB) is a prominent example of a high-temperature molecular ferroelectric crystal. nih.gov Unlike many traditional inorganic ferroelectrics, such as barium titanate (BTO), organic molecular ferroelectrics offer advantages like low cost, light weight, mechanical flexibility, and more environmentally friendly processing. nih.govresearchgate.net

DIPAB distinguishes itself with a remarkable spontaneous polarization (Ps) of 23 μC/cm², a value that is comparable to that of BTO. nih.govresearchgate.net Furthermore, it possesses a high Curie temperature (Tc) of 426 K (153 °C), which is also above that of BTO, ensuring its ferroelectric properties are stable at and above room temperature. nih.gov Research has shown that DIPAB can be crystallized in different structures depending on the synthesis conditions, typically a non-polar orthorhombic phase and a ferroelectric monoclinic phase at room temperature. researchgate.net The non-polar structure can be irreversibly transformed into the ferroelectric phase upon heating. researchgate.net

The fabrication of continuous and uniform thin films of DIPAB is crucial for its integration into electronic devices. rsc.orgrsc.org Scientists have successfully deposited c-axis oriented DIPAB films on silicon substrates using thermal evaporation and spin-coating methods. rsc.orgnih.gov These films exhibit well-defined ferroelectric domains and switching characteristics, which are essential for applications in sensors, actuators, and data storage. nih.govrsc.orgnih.gov The ability to create these films opens up possibilities for their use in molecular or flexible electronics. nih.gov

Table 1: Ferroelectric Properties of N,N-Diisopropylammonium Bromide (DIPAB) Compared to Other Materials

| Compound | Spontaneous Polarization (Ps) | Curie Temperature (Tc) |

|---|---|---|

| N,N-Diisopropylammonium Bromide (DIPAB) | 23 μC/cm² nih.govresearchgate.net | 426 K nih.gov |

| Barium Titanate (BaTiO₃) | ~25 μC/cm² nih.govresearchgate.net | ~400 K nih.gov |

| Diisopropylammonium Chloride (DIPAC) | 8.2 μC/cm² researchgate.net | High unl.edu |

| Diisopropylammonium Iodide (DIPAI) | 33 μC/cm² researchgate.net | N/A |

| Croconic Acid | 23 μC/cm² rsc.org | > 400 K rsc.org |

Integration into Composite Materials and Nanocomposites for Enhanced Properties

The integration of N,N-diisopropylammonium bromide into composite and nanocomposite materials is an active area of research aimed at creating new functional materials with tailored properties. By combining DIPAB with other materials, such as nanodispersed silica (B1680970) (SiO₂) or nanoporous aluminum oxide (Al₂O₃), it is possible to influence its phase transition behavior and dielectric properties. researchgate.netnih.gov

A study on composites of DIPAB and nanodispersed silica revealed that the presence of SiO₂ nanoparticles affects the ferroelectric phase transition of DIPAB. researchgate.net The formation of these composites can be achieved through a straightforward preparation method. researchgate.net

In another approach, DIPAB has been embedded into the pores of nanosized aluminum oxide films with varying pore diameters (60, 100, and 330 nm). nih.gov The investigation of the linear and nonlinear dielectric properties of these nanocomposites provides insights into the behavior of the organic ferroelectric in a confined geometry. nih.gov Such research is fundamental for developing novel devices where the control of material properties at the nanoscale is essential.

Role in the Design and Synthesis of Functional Organic Molecules through Salt Formation

The functionality of N,N-diisopropylammonium bromide as a ferroelectric material is a direct consequence of its formation as an organic salt. The process involves the reaction of diisopropylamine (B44863), a secondary amine, with hydrobromic acid. rsc.org This acid-base reaction leads to the formation of the diisopropylammonium cation and the bromide anion, which then assemble into a crystalline structure. nih.goviucr.org

The specific arrangement of these ions in the crystal lattice gives rise to a permanent electric dipole moment, which is the origin of its ferroelectric behavior. ku.ac.aecsusb.edu The structure and properties of such organic salts are governed by noncovalent interactions, such as hydrogen bonding between the ammonium (B1175870) group of the cation and the bromide anion. nih.gov

The synthesis of organic salts is a versatile strategy for creating functional materials. By choosing different acidic and basic components, chemists can design and produce a wide array of crystalline materials with specific properties. nih.gov In the case of the diisopropylammonium family, replacing the bromide with other halides, such as chloride or iodide, results in related ferroelectric materials (DIPAC and DIPAI) with different spontaneous polarization values and phase transition temperatures, demonstrating the tunability of properties through salt formation. researchgate.net This approach underscores the importance of salt formation as a fundamental tool in the design and synthesis of functional organic molecules and materials.

Methodological Contributions in Organic Synthesis Utilizing N,n Diisopropylammonium Bromide

Strategic Use of Amine Hydrobromide Salts in N-Alkylation Reactions

N-alkylation, the formation of a carbon-nitrogen bond by reacting an amine with an alkylating agent (typically an alkyl halide), is a fundamental transformation in organic chemistry. However, the reaction can be complicated by the increasing nucleophilicity of the product. For instance, the alkylation of a primary amine yields a more nucleophilic secondary amine, which can be further alkylated to a tertiary amine, and subsequently to a quaternary ammonium (B1175870) salt. This over-alkylation, known as the Menshutkin reaction, often leads to a mixture of products, reducing the yield of the desired compound. chemicalbook.com The strategic use of hindered amine bases and the resulting ammonium salts provides a powerful method to control this reactivity.

The use of a sterically hindered, non-nucleophilic base is a key strategy for preventing side reactions in N-alkylation. researchgate.net Diisopropylamine (B44863) and its tertiary analogue, N,N-diisopropylethylamine (DIPEA or Hünig's base), are excellent examples. wikipedia.orgwikipedia.org Due to the bulky isopropyl groups surrounding the nitrogen atom, these bases are poor nucleophiles and are less likely to compete with the substrate amine in reacting with the alkylating agent. chemicalbook.com

Their primary role is to act as a proton scavenger, neutralizing the hydrobromic acid (HBr) that is liberated during the alkylation of an amine with an alkyl bromide. This reaction produces N,N-diisopropylammonium bromide in situ. The presence of this ammonium salt is critical for controlling selectivity. It acts as a proton donor that can protonate the newly formed, more reactive amine product. This protonation renders the product less nucleophilic and deactivates it towards further alkylation, thereby suppressing the formation of over-alkylation products. chemicalbook.com

For example, in the synthesis of the anti-cancer medication nirogacestat, hydrobromic acid is added to the reaction mixture to prevent an adverse cyclization, which is an unwanted side reaction. wikipedia.org This highlights the principle of using a bromide salt to control reaction pathways and minimize side product formation.

Table 1: Influence of Base Type on N-Alkylation Selectivity

| Reaction Parameter | Scenario A: Non-Hindered Base (e.g., Triethylamine) | Scenario B: Hindered Base (e.g., Diisopropylamine) |

|---|---|---|

| Base Nucleophilicity | Moderate; can compete with substrate amine. | Low; non-competing nucleophile. chemicalbook.com |

| Primary Side Reaction | Over-alkylation to tertiary amine and quaternary salt. | Significantly suppressed. |

| Role of Resulting Salt | Triethylammonium bromide acts as an acid scavenger. | N,N-Diisopropylammonium bromide scavenges acid and deactivates the product via protonation. |

| Typical Product Profile | Mixture of secondary, tertiary, and quaternary products. | Predominantly the desired mono-alkylated product. |

The formation of N,N-diisopropylammonium bromide during an N-alkylation reaction directly influences the reaction equilibrium. The reaction between the hindered base (diisopropylamine) and the generated HBr is an acid-base equilibrium.

Diisopropylamine + HBr ⇌ N,N-Diisopropylammonium Bromide

The position of this equilibrium is dictated by the relative acidities of the species involved. The conjugate acid of diisopropylamine, the diisopropylammonium ion, has a pKa of approximately 11. chegg.com This makes diisopropylamine a sufficiently strong base to effectively neutralize the strong acid HBr (pKa < 0) generated during the reaction. By sequestering the HBr as the ammonium salt, the equilibrium of the N-alkylation reaction is driven towards the product side, in accordance with Le Châtelier's principle.

Furthermore, the N,N-diisopropylammonium bromide salt can act as a buffer, maintaining the reaction's pH within an optimal range. This prevents the reaction medium from becoming either too acidic (which could lead to unwanted side reactions or decomposition) or too basic (which could promote elimination reactions with certain alkyl halides).

Table 2: pKa Values and Their Role in Reaction Equilibrium

| Compound | Species | Approximate pKa | Role in Equilibrium |

|---|---|---|---|

| Hydrobromic Acid | HBr | <0 | Strong acid byproduct of N-alkylation. |

| N,N-Diisopropylammonium Ion | (i-Pr)₂NH₂⁺ | ~11 chegg.com | Conjugate acid of the hindered base; acts as a proton donor to control product reactivity. |

| Triethylammonium Ion | Et₃NH⁺ | ~10.7 | Conjugate acid of a common, less-hindered base. |

Applications in the Synthesis of Specialty Chemical Precursors

The utility of controlling N-alkylation reactions with hindered amines and their salts is evident in the synthesis of high-value specialty chemicals. The parent amine, diisopropylamine, is a key precursor in the production of sulfenamides used for rubber vulcanization and specific herbicides like diallate (B166000) and triallate. wikipedia.org It is also the starting material for producing N,N-diisopropylethylamine (Hünig's base), another critical non-nucleophilic base in organic synthesis. wikipedia.org

While direct addition of N,N-diisopropylammonium bromide is less common, its in situ generation is integral to these processes when alkyl bromides are involved. Beyond these industrial chemicals, the salt has unique applications based on its own properties. Research has identified N,N-diisopropylammonium bromide as a room-temperature organic ferroelectric material, a class of specialty materials with applications in electronics and data storage. wikipedia.org

Table 3: Applications Related to N,N-Diisopropylammonium Bromide

| Application Area | Specific Use | Role of the Amine/Salt |

|---|---|---|

| Agrochemicals | Precursor for herbicides (e.g., Diallate, Triallate). wikipedia.org | The parent amine, diisopropylamine, is the starting material. |

| Reagent Synthesis | Precursor for N,N-Diisopropylethylamine (Hünig's Base). wikipedia.org | Alkylation of the parent amine, diisopropylamine. |

| Materials Science | Room-temperature organic ferroelectric material. wikipedia.org | The salt itself exhibits these specialized physical properties. |

| Pharmaceuticals | Control of side reactions in complex syntheses (e.g., Nirogacestat). wikipedia.org | The principle of using bromide to suppress side reactions is applied. |

Analytical and Characterization Methodologies for N,n Diisopropylammonium Bromide

Purity Assessment Techniques

The purity of N,N-Diisopropylammonium Bromide is paramount and can be ascertained through a variety of analytical techniques that probe the compound's structural integrity and identify the presence of any impurities. These methods are often used in combination to provide a comprehensive purity profile.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and purity assessment of N,N-Diisopropylammonium Bromide.

¹H NMR spectroscopy can confirm the presence of the diisopropylammonium cation by identifying the characteristic signals for the methine (-CH) and methyl (-CH₃) protons. The integration of these signals should correspond to the expected proton ratio in the molecule.

¹³C NMR spectroscopy provides information on the carbon skeleton of the diisopropylammonium cation. Studies have reported the ¹³C NMR spectra for DIPAB, showing distinct signals for the methyl and methine carbons. nih.gov In the ferroelectric P2₁ phase, the spectra exhibit four lines for the CH₃ groups and two lines for the CH groups. nih.gov The presence of additional peaks may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. In N,N-Diisopropylammonium Bromide, the FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the secondary ammonium (B1175870) group, as well as C-H stretching and bending vibrations of the isopropyl groups. The absence of peaks corresponding to the free amine (diisopropylamine) or other potential starting materials would indicate a high degree of purity. One study of DIPAB-doped PVDF thin films presented the FTIR spectra, which can be used as a reference for the pure compound. researchgate.net

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about the vibrational modes of the molecule and can be used to characterize the crystalline structure of N,N-Diisopropylammonium Bromide.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate N,N-Diisopropylammonium Bromide from non-ionic and less polar impurities. A reversed-phase HPLC method with UV detection could be developed. The diisopropylammonium cation, being the chromophore, would be detected. The appearance of a single, sharp peak at a specific retention time would be indicative of high purity.

Gas Chromatography (GC): While not suitable for the direct analysis of the non-volatile salt, GC can be used to detect volatile impurities such as the parent amine, diisopropylamine (B44863), or residual solvents used in the synthesis. chemicalbook.com

Other Methods:

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound. The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula of N,N-Diisopropylammonium Bromide (C₆H₁₆BrN). nih.govresearchgate.net Significant deviations would suggest the presence of impurities.

Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. Impurities typically broaden the melting point range and lower the melting point.

Table 1: Spectroscopic Data for Purity Assessment of N,N-Diisopropylammonium Bromide

| Technique | Expected Observations for Pure N,N-Diisopropylammonium Bromide | Indications of Impurities |

|---|---|---|

| ¹H NMR | Signals corresponding to methine (-CH) and methyl (-CH₃) protons with correct integration ratios. | Presence of additional peaks, for example, from residual diisopropylamine or solvents. |

| ¹³C NMR | Four signals for the methyl carbons and two signals for the methine carbons in the ferroelectric P2₁ phase. nih.gov | Additional signals indicating the presence of carbon-containing impurities. |

| FTIR | Characteristic N-H and C-H stretching and bending vibrations. | Peaks corresponding to free amine (N-H stretch around 3300-3500 cm⁻¹) or other functional groups not present in the target molecule. researchgate.netupi.edu |

| Elemental Analysis | Experimental %C, %H, %N, and %Br values close to theoretical values (C: 39.58%, H: 8.86%, N: 7.69%, Br: 43.87%). nih.govresearchgate.net | Significant deviation from theoretical percentages. |

Quantitative Analytical Methods

Quantitative analysis aims to determine the exact amount or concentration of N,N-Diisopropylammonium Bromide in a sample. This is often achieved by analyzing its constituent ions: the diisopropylammonium cation and the bromide anion.

Chromatographic Methods:

Ion Chromatography (IC): Ion chromatography with suppressed conductivity detection is a highly effective and widely used method for the quantitative determination of the bromide anion. asdlib.orgmdpi.comresearchgate.netmdpi.comlcms.cz The sample is dissolved in a suitable solvent (typically water) and injected into the IC system. The bromide anion is separated from other anions on an anion-exchange column and its concentration is determined by comparing the peak area or height to a calibration curve prepared from standards of known bromide concentration. Validation studies for bromide analysis by IC have shown excellent linearity and low detection limits. asdlib.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the quantification of the diisopropylammonium cation. A reversed-phase column would be suitable for this analysis. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Quantification is achieved by comparing the peak area of the analyte to that of a standard solution of known concentration. A validated HPLC-UV method for other bioactive amines has shown good linearity, precision, and accuracy. nih.govwikipedia.orgresearchgate.netrsc.org

Titration Methods:

Argentometric Titration: This is a classic wet chemical method for the quantification of halide ions, including bromide. researchgate.netamazonaws.comchemicalbook.com A solution of the sample is titrated with a standardized solution of silver nitrate (B79036). The bromide ions react with silver ions to form a precipitate of silver bromide (AgBr). The endpoint can be detected using an indicator (e.g., potassium chromate (B82759) in the Mohr method or an adsorption indicator in the Fajans method) or potentiometrically.

Acid-Base Titration: The diisopropylammonium cation is the conjugate acid of a weak base (diisopropylamine). Therefore, it can be titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable pH indicator. This method quantifies the amount of the diisopropylammonium cation present in the sample. Non-aqueous titrations using perchloric acid in glacial acetic acid are also commonly used for the determination of amines and their salts. mt.com

Hyphenated Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS can be used for the simultaneous quantification of the diisopropylammonium cation and for the identification and quantification of any impurities.

Table 2: Quantitative Analytical Methods for N,N-Diisopropylammonium Bromide

| Method | Analyte | Principle | Typical Detection |

|---|---|---|---|

| Ion Chromatography (IC) | Bromide anion (Br⁻) | Anion-exchange separation followed by detection. asdlib.orgresearchgate.netmdpi.comlcms.cz | Suppressed Conductivity |

| High-Performance Liquid Chromatography (HPLC) | Diisopropylammonium cation | Reversed-phase separation. nih.govwikipedia.org | UV-Vis Spectroscopy |

| Argentometric Titration | Bromide anion (Br⁻) | Precipitation of silver bromide with a standard silver nitrate solution. amazonaws.comchemicalbook.com | Potentiometry or colorimetric indicator |

| Acid-Base Titration | Diisopropylammonium cation | Neutralization with a standard base solution. mt.com | Potentiometry or pH indicator |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Diisopropylammonium cation and impurities | Separation by HPLC followed by mass analysis. | Mass Spectrometry |

Q & A

Q. What are the common synthetic applications of N,N-diisopropylamine hydrobromide in organic chemistry, and how is it methodologically employed?

this compound is widely used as a sterically hindered base or catalyst in peptide coupling and acylation reactions. For example, it facilitates activation of carboxylic acids with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane under inert atmospheres . Typical protocols involve adding 1.5–2.0 equivalents of the base to deprotonate intermediates, ensuring optimal reaction rates while minimizing side reactions. Its low nucleophilicity makes it ideal for reactions requiring controlled basicity, such as avoiding racemization in peptide synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Handling requires impermeable gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and decontaminated with ethanol. Environmental precautions include preventing drainage contamination due to potential aquatic toxicity . Work should be conducted in fume hoods to avoid inhalation of dust or vapors, and waste must comply with institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can this compound be integrated into pH-responsive biomaterials, and what experimental parameters govern its efficacy?

The compound’s tertiary amine structure enables pH-responsive behavior in copolymer systems. For instance, block copolymers incorporating N,N-diisopropylamine units exhibit reversible self-assembly under physiological pH (7.4) due to protonation/deprotonation equilibria. Researchers should optimize monomer ratios (e.g., PEG-based blocks) and polymerization techniques (RAFT or ATRP) to tune transition pH values. Characterization via dynamic light scattering (DLS) and titration experiments validates responsiveness .

Q. How do steric and electronic properties of this compound influence reaction optimization in hindered environments?

The compound’s steric bulk reduces unwanted nucleophilic side reactions, making it suitable for substrates with sensitive functional groups. In carbodiimide-mediated couplings, increasing equivalents (1.5–2.0 equiv) compensates for steric hindrance, while polar aprotic solvents (DMF, THF) enhance solubility. For example, yields improved from 38% to 97% when switching from dichloromethane to DMF/THF mixtures in acylations of hindered amines . Kinetic studies (e.g., in situ FTIR) can monitor reaction progress and identify rate-limiting steps .

Q. How should researchers address contradictory yield data in reactions involving this compound?

Yield discrepancies often arise from impurities in starting materials, solvent hygroscopicity, or inadequate inert atmospheres. For example, trace water in DMF can hydrolyze active intermediates, reducing yields. Troubleshooting steps include:

- Pre-drying solvents over molecular sieves.

- Validating reagent purity via NMR or LC-MS.

- Using real-time monitoring (TLC or HPLC) to optimize reaction duration . Contradictions in steric vs. electronic effects require DFT calculations to model transition states and identify optimal substituents .

Q. What analytical techniques are essential for characterizing this compound and its reaction products?

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weights of intermediates (e.g., [M+H]⁺ ions) with precision ≤5 ppm .

- ¹H/¹³C NMR: Detects protonation states of the amine group (δ ~2.5–3.5 ppm for N-CH groups) and monitors reaction progress .

- X-ray Crystallography: Resolves steric configurations in crystalline derivatives, critical for structure-activity studies .

- TGA/DSC: Assesses thermal stability for applications in material science .

Q. What strategies mitigate environmental risks of this compound in large-scale syntheses?

- Waste Minimization: Employ catalytic amounts or recycle unreacted material via acid-base extraction.

- Biodegradation Studies: Use OECD 301F tests to evaluate aquatic toxicity and design bioremediation protocols.

- Green Solvent Alternatives: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.